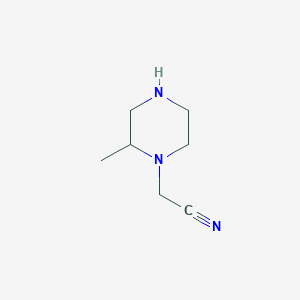
2-(2-Methylpiperazin-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpiperazin-1-yl)acetonitrile is an organic compound with the molecular formula C7H13N3 It is a derivative of piperazine, a heterocyclic amine, and contains a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-(2-Methylpiperazin-1-yl)acetonitrile involves the reaction of 2-methylpiperazine with acetonitrile under specific conditions. The reaction typically requires a catalyst, such as copper acetate (Cu(OAc)2), and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpiperazin-1-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.
Cyanation Reactions: It can act as a cyano source in cyanation reactions, particularly in the presence of a catalyst like copper acetate.
Common Reagents and Conditions
Copper Acetate (Cu(OAc)2): Used as a catalyst in cyanation reactions.
Benzimidazole: Often used as a directing group in C-H activation reactions involving this compound.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Methylpiperazin-1-yl)acetonitrile is used as a building block for the synthesis of more complex molecules. Its ability to undergo cyanation reactions makes it valuable for creating cyano-substituted compounds.
Biology and Medicine
Its derivatives have been studied for their anticancer properties, showing promising activity against various cancer cell lines .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a precursor in the synthesis of fluorescent materials highlights its importance in material science .
Mechanism of Action
The mechanism of action of 2-(2-Methylpiperazin-1-yl)acetonitrile in chemical reactions involves its nitrile group, which can participate in nucleophilic substitution and cyanation reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the presence of catalysts or directing groups .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)acetonitrile: A closely related compound with similar chemical properties and applications.
1-Piperazineacetonitrile: Another derivative of piperazine with a nitrile group, used in similar types of reactions.
Uniqueness
2-(2-Methylpiperazin-1-yl)acetonitrile is unique due to its specific substitution pattern on the piperazine ring, which can influence its reactivity and the types of products formed in chemical reactions. Its ability to act as a cyano source in cyanation reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(2-methylpiperazin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7-6-9-3-5-10(7)4-2-8/h7,9H,3-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIABGAEBAOFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Butyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride](/img/structure/B7852337.png)
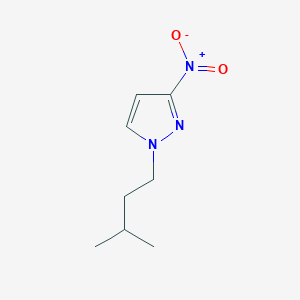
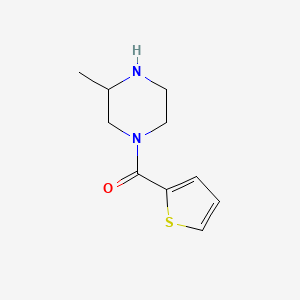
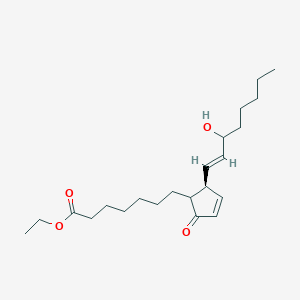
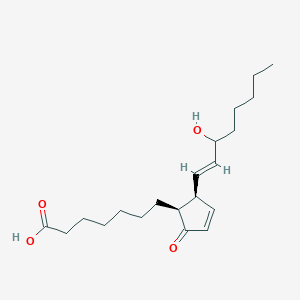
![7-[(2S)-2-[(E)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid](/img/structure/B7852385.png)
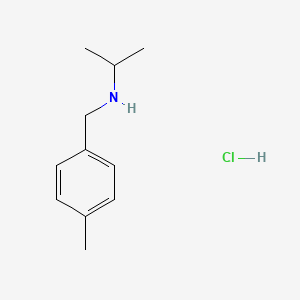
![Propyl-[[4-(trifluoromethyl)phenyl]methyl]azanium;chloride](/img/structure/B7852403.png)
![Propyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride](/img/structure/B7852409.png)
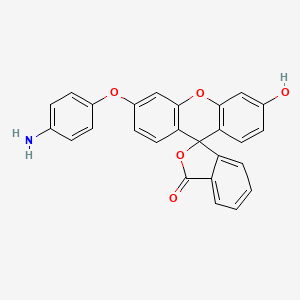
![4-[[(3-hydroxy)-1-oxo-5Z,8Z,11Z,14Z-eicosatetraenyl]amino]-butanoicacid](/img/structure/B7852430.png)
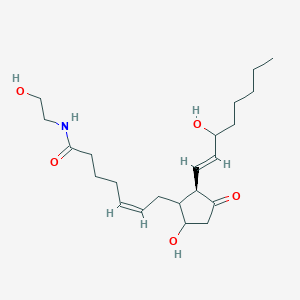
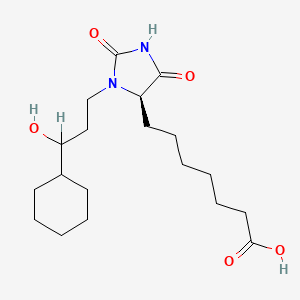
![[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium;(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B7852448.png)
